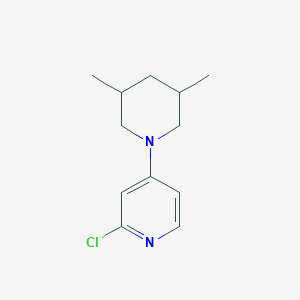

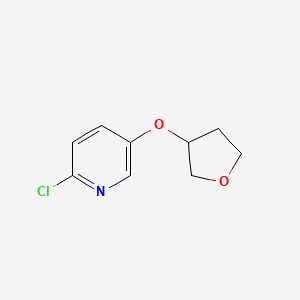

2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine

Vue d'ensemble

Description

“2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine” is a heterocyclic organic compound that belongs to the class of pyridine derivatives. It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine”, has been a subject of interest in the field of organic chemistry . Various methods have been developed, including the use of organolithium reagents . The synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular formula of “2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine” is C12H17ClN2. It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Applications De Recherche Scientifique

-

Synthesis of trifluoromethylpyridines

- Scientific Field : Agrochemical and Pharmaceutical Industries

- Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives, which can be synthesized from 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine, are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

- Methods of Application : The synthesis involves chlorination under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

-

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines

- Scientific Field : Medicinal and Materials Science

- Application Summary : 1,3,5-Triazines are a class of compounds known for their applications in different fields, including the production of herbicides and polymer photostabilisers .

- Methods of Application : The synthesis involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .

- Results or Outcomes : Some 1,3,5-triazines display important biological properties. For example, hexamethylmelamine (HMM, 1) and 2-amino- 4-morphlino- s -triazine ( 2) are used clinically due to their antitumor properties to treat lung breast and ovarian cancer, respectively .

-

Synthesis of 2-chloro-4-(3,3-dimethylpiperidin-1-yl)pyrimidine

- Scientific Field : Chemical Synthesis

- Application Summary : This compound is used as a building block in chemical synthesis .

- Methods of Application : The specific methods of application would depend on the target molecule being synthesized .

- Results or Outcomes : The outcomes would vary based on the specific synthesis process and target molecule .

-

Pharmacologically Active Decorated Six-Membered Diazines

- Scientific Field : Medicinal Chemistry

- Application Summary : Diazines, which include pyridazine, pyrimidine, and pyrazine, are reported to exhibit a wide range of pharmacological applications .

- Methods of Application : The synthesis involves various synthetic approaches applied in preparing pharmacologically active decorated diazines .

- Results or Outcomes : Diazines are reported to exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

-

Synthesis of 2-chloro-4-(3,3-dimethylpiperidin-1-yl)pyrimidine

- Scientific Field : Chemical Synthesis

- Application Summary : This compound is used as a building block in chemical synthesis .

- Methods of Application : The specific methods of application would depend on the target molecule being synthesized .

- Results or Outcomes : The outcomes would vary based on the specific synthesis process and target molecule .

-

Pharmacologically Active Decorated Six-Membered Diazines

- Scientific Field : Medicinal Chemistry

- Application Summary : Diazine alkaloid (pyridazine, pyrimidine and pyrazine) scaffold, a widespread two-nitrogen containing compounds in nature (DNA, RNA, flavors, and fragrances), constitutes a central building block for wide range of pharmacological applications .

- Methods of Application : The synthesis involves various synthetic approaches applied in preparing pharmacologically active decorated diazines .

- Results or Outcomes : Diazines are reported to exhibit antimetabolite (antifolate and), anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Orientations Futures

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, like “2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine”, is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

2-chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2/c1-9-5-10(2)8-15(7-9)11-3-4-14-12(13)6-11/h3-4,6,9-10H,5,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWPUGKZZLYMBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=CC(=NC=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(3,5-dimethylpiperidin-1-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(difluoromethoxy)benzoyl]-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1430058.png)

![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride](/img/structure/B1430061.png)

![{[4-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}amine dihydrochloride](/img/structure/B1430065.png)

![4-phenyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/structure/B1430068.png)

![6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B1430070.png)

![methyl 2-(6-chloro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1430078.png)

![methyl 2-(2-imino-6-(methylthio)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1430079.png)